molecular formula C7H6Br2N2O3 B1444462 6-Bromo-3-(2-bromoethoxy)-2-nitropyridine CAS No. 959992-61-1

6-Bromo-3-(2-bromoethoxy)-2-nitropyridine

Cat. No. B1444462
M. Wt: 325.94 g/mol
InChI Key: ZNBFTZFRDNOSIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Bromo-pyridine compounds are used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
    • Methods of Application : The synthesis of these inhibitors starts from 2-fluoro-4-methylpyridine . The optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results or Outcomes : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is two times more potent .
  • Scientific Field: Material Science

    • Application : Bromo-pyridine compounds can be used as a starting material in the synthesis of stimuli-responsive fluorescent organo-gelators .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The synthesized organo-gelators can have many potential applications as they respond to stimuli .
  • Scientific Field: Organic Chemistry

    • Application : 6-Bromo-3-pyridinecarboxaldehyde can be used as a starting material in the synthesis of 2-(3′,5′-bis(trifluoromethyl)biphenyl-4-yl)-3-(6-(3,5-bis(trifluoromethyl)phenyl) pyridin-3-yl)acrylonitrile (Py-CN-TFMBE), which can have many potential applications as a stimuli-responsive fluorescent organo-gelator .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The synthesized Py-CN-TFMBE can respond to stimuli, indicating its potential use in various applications .
  • Scientific Field: Material Science

    • Application : 6-Bromo-3-pyridinecarboxaldehyde can also be used in the preparation of porous organic polymers, which can act like a fluorescent sensor for detecting palladium (II) and organic dyes .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The synthesized porous organic polymers can detect palladium (II) and organic dyes, indicating their potential use as sensors .
  • Scientific Field: Medicinal Chemistry

    • Application : 6-Bromo-3-pyridinecarboxaldehyde can be used as a starting material in the synthesis of 2-(3′,5′-bis(trifluoromethyl)biphenyl-4-yl)-3-(6-(3,5-bis(trifluoromethyl)phenyl) pyridin-3-yl)acrylonitrile (Py-CN-TFMBE), which can have many potential applications as a stimuli-responsive fluorescent organo-gelator .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The synthesized Py-CN-TFMBE can respond to stimuli, indicating its potential use in various applications .
  • Scientific Field: Material Science

    • Application : 6-Bromo-3-pyridinecarboxaldehyde can also be used in the preparation of porous organic polymers, which can act like a fluorescent sensor for detecting palladium (II) and organic dyes .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The synthesized porous organic polymers can detect palladium (II) and organic dyes, indicating their potential use as sensors .

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

properties

IUPAC Name

6-bromo-3-(2-bromoethoxy)-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O3/c8-3-4-14-5-1-2-6(9)10-7(5)11(12)13/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBFTZFRDNOSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OCCBr)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(2-bromoethoxy)-2-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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